CMD178

STAT5 inhibition IL-2 signaling Treg modulation

Researchers often struggle with off-target effects when using broad-spectrum STAT5 inhibitors to study Treg biology. CMD178 solves this by computationally-designed selective disruption of the IL-2/sIL-2Rα interface, precisely inhibiting downstream STAT5 phosphorylation and Foxp3 expression without compromising effector cytokine production. - Blocks IL-2-induced Foxp3 expression and STAT5 phosphorylation - Preserves IL-2/IFN-γ effector cytokine production in T cells - Validated in mouse models at 10 mg/kg to modulate Th17/Treg balance

Molecular Formula C7H10F2KOY
Molecular Weight 276.15 g/mol
Cat. No. B12422540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMD178
Molecular FormulaC7H10F2KOY
Molecular Weight276.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CO.F.F.[K].[Y]
InChIInChI=1S/C7H8O.2FH.K.Y/c8-6-7-4-2-1-3-5-7;;;;/h1-5,8H,6H2;2*1H;;
InChIKeyWJPQEUOZZWVWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CMD178: IL-2/sIL-2Rα Signaling Inhibitor


CMD178 is a computationally designed lead peptide that inhibits the interaction between interleukin-2 (IL-2) and soluble IL-2 receptor alpha (sIL-2Rα), thereby disrupting downstream STAT5 phosphorylation and Foxp3 expression, key events in regulatory T cell (Treg) development [1]. It is identified as a STAT5 inhibitor and Treg cell development inhibitor, showing consistent reduction of Foxp3 and STAT5 expression induced by IL-2/sIL-2Rα signaling in T cells [1].

CMD178 vs. Generic STAT5/Treg Inhibitors


Generic STAT5 inhibitors or other Treg modulators often lack the specificity for the IL-2/sIL-2Rα interface, leading to off-target effects or incomplete pathway blockade. CMD178 is uniquely designed via structure-based computational methods to disrupt the IL-2/sIL-2Rα interaction [1], a mechanism not shared by broad-spectrum STAT5 inhibitors (e.g., STAT5-IN-1, which targets the SH2 domain with μM potency) . Substituting CMD178 with a generic STAT5 inhibitor would fail to recapitulate the preserved cytokine production (IL-2/IFN-γ) observed with CMD178 [1] and may alter Treg/Th17 balance differently as shown in vivo [2].

CMD178 Evidence: Potency & Selectivity


Nanomolar STAT5 Phosphorylation Inhibition

CMD178 exhibits an IC50 of 15.8 nM for inhibiting IL-2-induced STAT5 phosphorylation, making it approximately 3,000-fold more potent than the widely used STAT5 inhibitor STAT5-IN-1 (IC50 = 47 μM) . This nanomolar potency suggests CMD178 can achieve effective pathway inhibition at concentrations that minimize off-target effects compared to micromolar agents.

STAT5 inhibition IL-2 signaling Treg modulation

Effector Cytokine Preservation

In co-culture experiments, CMD178 pretreatment of IL-2-stimulated CD4+ T cells preserved the production of IL-2 and IFN-γ, as well as perforin and granzyme B, in CD8+ T cells, whereas untreated IL-2-stimulated CD4+ T cells suppressed these effector functions [1]. This functional selectivity distinguishes CMD178 from pan-STAT inhibitors that broadly suppress cytokine production.

T cell function cytokine production immune monitoring

In Vivo Efficacy: Neutrophilic Asthma Model

CMD178 (10 mg/kg) effectively inhibited Treg cell function in a mouse model of neutrophilic asthma, as demonstrated by its ability to counteract the effects of a CNR2 agonist (β-caryophyllene) on cytokine profiles [1]. This in vivo validation provides a dosing reference point (10 mg/kg) that can be scaled for other rodent studies, an advantage over untested compounds.

in vivo efficacy Treg inhibition asthma model

Lead Peptide from Computational Design

CMD178 emerged as the lead candidate from a screen of 22 computationally designed peptides targeting the IL-2/sIL-2Rα interface [1]. It demonstrated the most consistent reduction in Foxp3 and STAT5 expression, indicating superior performance over 21 structurally related analogs evaluated under identical conditions.

peptide inhibitor computational design lead selection

CMD178 Application Scenarios


IL-2/sIL-2Rα Signaling & Treg Differentiation

Use CMD178 to selectively block IL-2-induced Foxp3 expression and STAT5 phosphorylation without compromising effector cytokine production. Ideal for mechanistic studies requiring precise pathway dissection and functional T cell assays [1].

Treg Modulation in Autoimmunity & Inflammation Models

Apply CMD178 in mouse models (e.g., collagen-induced arthritis, neutrophilic asthma) at 10 mg/kg to inhibit Treg function and assess effects on Th17/Treg balance and inflammatory cytokine profiles, as validated by Wei et al. (2021) [2].

Cancer Immunotherapy Combination Studies

Combine CMD178 with immune checkpoint inhibitors (e.g., anti-PD-1) to explore synergistic enhancement of anti-tumor immunity by reducing Treg-mediated suppression, a strategy supported by preserved CD8+ T cell effector functions observed in vitro [1].

IL-2/sIL-2Rα Screening Reference Standard

Employ CMD178 as a positive control in high-throughput screens for new compounds targeting the IL-2/sIL-2Rα interaction or STAT5 phosphorylation, leveraging its nanomolar potency and well-characterized mechanism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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